Cas no 1530860-65-1 (7-methyl-1lambda4,4-thiazepan-1-one)

7-methyl-1lambda4,4-thiazepan-1-one structure
1530860-65-1 structure
Product name:7-methyl-1lambda4,4-thiazepan-1-one
CAS No:1530860-65-1
MF:C6H13NOS
Molecular Weight:147.238520383835
CID:5219667
PubChem ID:66224914

7-methyl-1lambda4,4-thiazepan-1-one 化学的及び物理的性質

名前と識別子

    • 1,4-Thiazepine, hexahydro-7-methyl-, 1-oxide
    • 7-methyl-1lambda4,4-thiazepan-1-one
    • インチ: 1S/C6H13NOS/c1-6-2-3-7-4-5-9(6)8/h6-7H,2-5H2,1H3
    • InChIKey: QANGRKHESHOTPV-UHFFFAOYSA-N
    • SMILES: S1(=O)C(C)CCNCC1

7-methyl-1lambda4,4-thiazepan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-179513-2.5g
7-methyl-1lambda4,4-thiazepan-1-one
1530860-65-1
2.5g
$1931.0 2023-09-19
Enamine
EN300-179513-0.05g
7-methyl-1lambda4,4-thiazepan-1-one
1530860-65-1
0.05g
$827.0 2023-09-19
Enamine
EN300-179513-5.0g
7-methyl-1lambda4,4-thiazepan-1-one
1530860-65-1
5g
$2858.0 2023-06-02
Enamine
EN300-179513-10g
7-methyl-1lambda4,4-thiazepan-1-one
1530860-65-1
10g
$4236.0 2023-09-19
Enamine
EN300-179513-1g
7-methyl-1lambda4,4-thiazepan-1-one
1530860-65-1
1g
$986.0 2023-09-19
Enamine
EN300-179513-5g
7-methyl-1lambda4,4-thiazepan-1-one
1530860-65-1
5g
$2858.0 2023-09-19
Enamine
EN300-179513-0.25g
7-methyl-1lambda4,4-thiazepan-1-one
1530860-65-1
0.25g
$906.0 2023-09-19
Enamine
EN300-179513-1.0g
7-methyl-1lambda4,4-thiazepan-1-one
1530860-65-1
1g
$986.0 2023-06-02
Enamine
EN300-179513-0.1g
7-methyl-1lambda4,4-thiazepan-1-one
1530860-65-1
0.1g
$867.0 2023-09-19
Enamine
EN300-179513-10.0g
7-methyl-1lambda4,4-thiazepan-1-one
1530860-65-1
10g
$4236.0 2023-06-02

7-methyl-1lambda4,4-thiazepan-1-one 関連文献

7-methyl-1lambda4,4-thiazepan-1-oneに関する追加情報

Introduction to 7-methyl-1λ4,4-thiazepan-1-one (CAS No. 1530860-65-1)

7-methyl-1λ4,4-thiazepan-1-one (CAS No. 1530860-65-1) is a unique compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the thiazepane class, characterized by a seven-membered ring containing sulfur and nitrogen atoms. The presence of a methyl group at the 7-position and the unique λ4-sulfur configuration imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

The chemical structure of 7-methyl-1λ4,4-thiazepan-1-one is defined by its seven-membered ring, which includes a sulfur atom in the λ4-oxidation state and a nitrogen atom. This structure provides a scaffold that can be modified to enhance its pharmacological properties, such as solubility, stability, and binding affinity to specific biological targets. The compound's unique features have led to its exploration in several areas of research, including drug discovery and development.

In recent years, significant advancements have been made in understanding the biological activities of 7-methyl-1λ4,4-thiazepan-1-one. Studies have shown that this compound exhibits potent inhibitory effects on various enzymes and receptors, making it a promising lead for the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that 7-methyl-1λ4,4-thiazepan-1-one can effectively inhibit the activity of specific kinases involved in cancer cell proliferation and survival pathways.

Beyond its potential as an enzyme inhibitor, 7-methyl-1λ4,4-thiazepan-1-one has also been investigated for its neuroprotective properties. Preclinical studies have indicated that this compound can reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings have opened new avenues for exploring the therapeutic applications of 7-methyl-1λ4,4-thiazepan-1-one.

The synthesis of 7-methyl-1λ4,4-thiazepan-1-one has been optimized to improve yield and purity, facilitating its large-scale production for further research and development. Various synthetic routes have been reported, including those involving ring-closing metathesis (RCM) and other catalytic methods. These synthetic strategies not only enhance the efficiency of the process but also allow for the introduction of functional groups that can be used to modify the compound's properties.

In addition to its therapeutic potential, 7-methyl-1λ4,4-thiazepan-1-one has been studied for its ability to modulate ion channels and transporters. Research has shown that this compound can interact with specific ion channels, such as potassium channels, which play crucial roles in cellular signaling and homeostasis. This property makes it a valuable tool for investigating ion channel function and developing new drugs targeting these channels.

The safety profile of 7-methyl-1λ4,4-thiazepan-1-one is another important aspect of its evaluation. Preclinical toxicity studies have indicated that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. These findings support its further development as a potential therapeutic agent.

To advance the clinical application of 7-methyl-1λ4,4-thiazepan-1-one, several clinical trials are currently underway to assess its efficacy and safety in human subjects. These trials are focused on evaluating the compound's performance in treating various diseases, including cancer and neurodegenerative disorders. The results from these trials will provide critical insights into the potential of 7-methyl-1λ4,4-thiazepan-1-one as a novel therapeutic agent.

In conclusion, 7-methyl-1λ4,4-thiazepan-1-one (CAS No. 1530860-65-1) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize its use, 7-methyl-1λ4,4-thiazepan-1-one is poised to play a significant role in advancing medical treatments for various diseases.

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